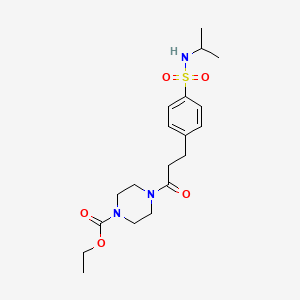
4-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide
Descripción general
Descripción
4-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of oxadiazole derivatives and has been synthesized using different methods.
Aplicaciones Científicas De Investigación
4-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been studied for its potential use as a fluorescent probe for imaging purposes.
Mecanismo De Acción
The mechanism of action of 4-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide exhibits biochemical and physiological effects such as inhibition of cancer cell growth, reduction of inflammation, and inhibition of bacterial growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide in lab experiments is its potential as a fluorescent probe for imaging purposes. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various experiments.
Direcciones Futuras
There are several future directions for the study of 4-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide. One direction could be to further investigate its mechanism of action and optimize its use in cancer treatment and inflammation reduction. Another direction could be to explore its potential as an anti-bacterial agent. Additionally, further studies could be conducted to optimize its use as a fluorescent probe for imaging purposes.
Conclusion:
In conclusion, 4-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific fields.
Métodos De Síntesis
The synthesis of 4-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide has been reported in the literature using different methods. One of the methods involves the reaction of m-tolyl hydrazine with ethyl 2-chloroacetate to form ethyl 2-(m-tolyl)hydrazinecarboxylate. This is then reacted with ethyl acetoacetate and ammonium acetate to form 3-(m-tolyl)-5-phenyl-4,5-dihydro-1,2,4-oxadiazole. The final step involves the reaction of 3-(m-tolyl)-5-phenyl-4,5-dihydro-1,2,4-oxadiazole with 4-aminobenzamide in the presence of acetic anhydride to form the desired compound.
Propiedades
IUPAC Name |
4-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-12-3-2-4-14(11-12)19-22-17(26-23-19)10-9-16(24)21-15-7-5-13(6-8-15)18(20)25/h2-8,11H,9-10H2,1H3,(H2,20,25)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEKJSVZSISZAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327713 | |
| Record name | 4-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoylamino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26726238 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
878981-42-1 | |
| Record name | 4-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoylamino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-chlorophenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7705753.png)




![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7705796.png)







